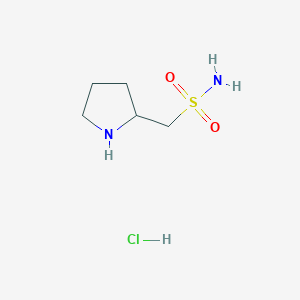

(Pyrrolidin-2-yl)methanesulfonamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound is classified as a sulfonamide compound featuring a pyrrolidine ring and a methanesulfonamide functional group. The systematic nomenclature reflects the compound's structural organization, where the pyrrolidine ring serves as the core heterocyclic component, with the methanesulfonamide group attached at the second carbon position through a methylene bridge. The International Union of Pure and Applied Chemistry naming convention emphasizes the pyrrolidine ring as the principal functional group, with the sulfonamide moiety designated as a substituent.

The molecular structure can be represented through various chemical descriptors that provide comprehensive identification information. The compound's stereochemistry becomes particularly relevant when considering its (2S)-pyrrolidin-2-yl configuration, which has been documented with the Chemical Abstracts Service number 1821827-86-4. The structural formula demonstrates the compound's three-dimensional organization, with the pyrrolidine ring adopting its characteristic envelope conformation due to the sp³-hybridized carbon atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₂ClN₂O₂S |

| Molecular Weight | 200.69 g/mol |

| Chemical Abstracts Service Number | 2569-58-6 (base compound) |

| International Chemical Identifier Key | RSPRMRVYZCSKLD-YFKPBYRVSA-N |

| Simplified Molecular Input Line Entry System | C1CC@HCS(=O)(=O)N |

The nomenclature also encompasses related derivatives and stereoisomers of the compound. The (2R)-pyrrolidin-2-yl variant represents the enantiomeric form, demonstrating the importance of stereochemical considerations in the compound's identity. These stereoisomeric differences can significantly impact the compound's biological activity and chemical reactivity, highlighting the precision required in chemical nomenclature for such complex molecular structures.

Historical Context of Sulfonamide Derivatives in Organic Chemistry

The historical development of sulfonamide derivatives represents one of the most significant advances in medicinal chemistry, fundamentally transforming the treatment of bacterial infections and establishing the foundation for modern antimicrobial therapy. Sulfanilamide was first synthesized by a German chemist in 1908, though its therapeutic potential remained unrecognized for more than two decades. The breakthrough came in 1917 at the Rockefeller Institute, where researchers incorporated sulfanilamide into quinine derivatives in an attempt to enhance bactericidal properties, although these early experiments did not extend to animal or human testing.

The pivotal moment in sulfonamide history occurred in 1927 when the Bayer subsidiary of I. G. Farbenindustrie initiated systematic screening of various dyes for antibacterial effects in animals under the direction of Dr. Gerhard Domagk. This research program was based on the innovative hypothesis that coal tar dyes, which demonstrated preferential binding to bacteria and parasites, could be modified to attack harmful organisms within the body. After years of methodical experimentation with hundreds of compounds, the team achieved a remarkable breakthrough in 1932 with the discovery of Prontosil.

Prontosil, the first sulfonamide-containing drug, emerged as a red azo dye that exhibited extraordinary protective effects against streptococcal infections in mice. The compound demonstrated broad-spectrum activity against gram-positive cocci while showing limited effectiveness against enterobacteria. Significantly, Prontosil exhibited no antibacterial activity in vitro, exerting its therapeutic effects exclusively in living animals, which initially puzzled researchers. The mechanism was later elucidated by Daniel Atoll, who discovered that Prontosil underwent metabolic cleavage of the azo linkage to liberate sulfanilamide, which was responsible for the observed bacteriostatic properties.

| Historical Milestone | Year | Significance |

|---|---|---|

| First sulfanilamide synthesis | 1908 | Initial chemical preparation by German chemist |

| Rockefeller Institute experiments | 1917 | Early combination with quinine derivatives |

| Bayer screening program initiation | 1927 | Systematic evaluation of dyes for antibacterial activity |

| Prontosil discovery | 1932 | First effective sulfonamide drug identified |

| Nobel Prize award | 1939 | Gerhard Domagk recognized for sulfonamide discovery |

The impact of sulfonamide derivatives extended far beyond their initial antibacterial applications. By 1945, over 5,400 permutations of the sulfanilamide structure had been synthesized, leading to improved formulations with enhanced effectiveness and reduced toxicity. This extensive chemical exploration resulted in the development of compounds effective as diuretics, antimalarial agents, leprosy treatments, and antithyroid medications. The structural requirements for effective sulfonamide activity became well-established, requiring a benzene ring with para-substituted amino and sulfonamido groups to function as competitive inhibitors of para-aminobenzoic acid in bacterial folate synthesis.

Significance of Pyrrolidine Moieties in Bioactive Compounds

The pyrrolidine ring system represents one of the most versatile and widely utilized nitrogen heterocycles in medicinal chemistry, offering unique structural and stereochemical advantages that enhance the development of bioactive compounds. The five-membered saturated ring structure provides significant benefits through its sp³-hybridization, which enables efficient exploration of pharmacophore space and contributes to enhanced three-dimensional molecular coverage. This non-planar ring geometry undergoes a phenomenon known as pseudorotation, where the ring rapidly interconverts between different conformational states, providing conformational flexibility that can optimize interactions with biological targets.

The stereochemical properties of pyrrolidine derivatives constitute a fundamental aspect of their biological significance. The pyrrolidine ring possesses inherent chirality at the carbon atoms, particularly at the C-2 position, where substituents can adopt different spatial orientations. These stereochemical variations can dramatically influence the biological profiles of drug candidates due to differential binding modes with enantioselective proteins. Research has demonstrated that the different stereoisomers of pyrrolidine-containing compounds can exhibit markedly different pharmacological activities, emphasizing the critical importance of stereochemical control in drug design.

The basicity and nucleophilicity of the pyrrolidine nitrogen atom represent crucial chemical properties that influence both synthetic accessibility and biological activity. As a secondary amine, the pyrrolidine nitrogen confers significant basicity to the molecular scaffold, with the degree of basicity being modulated by substituents on the ring. Charged substituents have been shown to exert particularly strong effects on basicity, which directly impacts the compound's interaction with biological systems. The nucleophilic character of the pyrrolidine nitrogen makes it a privileged position for chemical modifications, with statistical analysis revealing that 92% of all United States Food and Drug Administration approved pyrrolidine drugs contain substitutions at the nitrogen atom.

| Pyrrolidine Derivative Class | Biological Activity | Structural Features |

|---|---|---|

| Spiro-pyrrolidine compounds | Antibacterial activity | Rigid conformation, enhanced membrane incorporation |

| Pyrrolidine-2,5-diones | Enzyme inhibition | Cyclic imide functionality, membrane permeability |

| Polyhydroxylated pyrrolidines | Glycosidase inhibition | Aza-sugar mimetics, carbohydrate transition state analogs |

| Pyrrolizine derivatives | Anticancer activity | Bicyclic structure, enhanced target selectivity |

The application of pyrrolidine scaffolds in drug discovery has led to the development of compounds with diverse therapeutic targets. Spiro-pyrrolidine molecules demonstrate particular promise due to their rigid conformations that facilitate incorporation into biological macromolecules. Recent research has shown that spiro-pyrrolidine derivatives can exhibit significant antibacterial activity against human pathogens, with compounds showing zones of growth inhibition ranging from 13.0 to 15.1 millimeters in disc diffusion assays. The mechanism of action often involves inhibition of essential bacterial enzymes, such as glucosamine-6-phosphate synthase, through specific hydrogen bond interactions between the pyrrolidine moiety and active site amino acids.

Pyrrolidine-2,5-dione derivatives represent another important class of bioactive compounds that exemplify the versatility of the pyrrolidine scaffold. These cyclic imides possess interesting pharmacological properties due to their ability to facilitate crossing of biological membranes. Research has demonstrated that pyrrolidine-2,5-dione compounds can function as effective inhibitors of physiologically relevant enzymes, including carbonic anhydrase isoenzymes, with inhibition constants in the nanomolar range. The structural modifications possible within the pyrrolidine framework allow for fine-tuning of selectivity and potency, making these compounds valuable lead structures for pharmaceutical development.

Properties

IUPAC Name |

pyrrolidin-2-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H2,6,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWOOXPQEVAIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CS(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-Alkyl-N-benzoyloxysulfonamides

A prominent method involves the use of N-alkyl-N-benzoyloxysulfonamides as substrates, which undergo intramolecular amination under catalytic conditions to form pyrrolidine derivatives. The process includes:

- Preparation of N-alkyl-N-benzoyloxysulfonamides from oximes or directly from N-benzoyloxysulfonamide precursors.

- Cyclization catalyzed by copper triflate complexes [(CuOTf)2·C6H6], which promotes intramolecular amination leading to pyrrolidine ring formation.

- This method yields 2-substituted pyrrolidines, including (Pyrrolidin-2-yl)methanesulfonamide derivatives, with good efficiency (e.g., yields around 78%).

This approach benefits from selective functionalization of unreactive C-H bonds via 1,5-hydrogen abstraction, enabling the formation of pyrrolidine rings with various substituents, including methanesulfonamide groups.

Sulfonylation of Pyrrolidine

After the pyrrolidine ring is formed, the nitrogen is sulfonylated with methanesulfonyl chloride (MsCl) under basic conditions to introduce the methanesulfonamide moiety. Typical conditions involve:

- Reacting pyrrolidine or its derivatives with MsCl in the presence of a base such as triethylamine or pyridine.

- The reaction is conducted in an aprotic solvent like dichloromethane at low temperatures to control reactivity.

- The resulting sulfonamide is purified and then converted into its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

This method is straightforward and widely used for preparing sulfonamide derivatives of pyrrolidine.

Representative Synthetic Route

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of N-alkyl-N-benzoyloxysulfonamide | Starting from oximes or N-benzoyloxysulfonamide, using benzoyl chloride and base | Formation of N-alkyl-N-benzoyloxysulfonamide intermediate |

| 2. Intramolecular cyclization | Catalysis by (CuOTf)2·C6H6 at controlled temperature | Formation of pyrrolidine ring with sulfonamide substituent |

| 3. Sulfonylation | Methanesulfonyl chloride, base (e.g., triethylamine), dichloromethane, 0-5°C | Introduction of methanesulfonamide group on pyrrolidine nitrogen |

| 4. Salt formation | Treatment with HCl in ether or similar solvent | Formation of this compound salt |

Research Findings and Yields

- The cyclization step using copper triflate catalysis has been reported to afford pyrrolidine derivatives in yields up to 78%, demonstrating good efficiency and selectivity.

- Functionalization of unreactive C-H bonds via radical-mediated hydrogen abstraction enables the synthesis of various substituted pyrrolidines, including spiro compounds, expanding the scope of accessible derivatives.

- Sulfonylation with methanesulfonyl chloride proceeds smoothly under mild conditions, providing high purity sulfonamide products suitable for further applications.

Notes on Stereochemistry and Purity

- The stereochemistry at the 2-position of the pyrrolidine ring is crucial for biological activity and is controlled during the cyclization step.

- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating handling and storage.

- Purity is typically confirmed by spectroscopic methods (NMR, IR) and chromatographic analysis.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-2-yl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

(Pyrrolidin-2-yl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-yl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Key Structural Features

Physicochemical Properties

Critical Advantages and Limitations

Advantages of (Pyrrolidin-2-yl)methanesulfonamide HCl

Limitations

- Chirality : Requires enantiomeric resolution for targeted bioactivity.

- Oxidative susceptibility : Pyrrolidine’s secondary amine may degrade under oxidative conditions.

Biological Activity

(Pyrrolidin-2-yl)methanesulfonamide hydrochloride, with the molecular formula CHClNOS, is a compound that has garnered attention for its diverse biological activities, particularly in the realms of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Molecular Characteristics:

- Molecular Weight: 200.69 g/mol

- IUPAC Name: Pyrrolidin-2-ylmethanesulfonamide; hydrochloride

- CAS Number: 2155856-56-5

Synthesis:

The synthesis typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base like triethylamine, under controlled conditions to yield high purity products.

This compound exhibits its biological effects primarily through enzyme inhibition. It binds to the active sites of specific enzymes, thus preventing substrate access and leading to various downstream biological effects. This mechanism is crucial for its role in research focused on enzyme interactions and inhibition.

Enzyme Inhibition

Research has shown that this compound can effectively inhibit various enzymes, making it a valuable compound in pharmacological studies. For instance, it has been noted for its ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation.

Table 1: Inhibition Potency Against Tubulin Polymerization

| Compound | IC (μM) | Target |

|---|---|---|

| This compound | 1.4 | Tubulin |

| ARAP Derivative 22 | 0.86 | Tubulin |

| Reference Compound 3 | 15 | Tubulin |

This table summarizes the IC values for various compounds, indicating that this compound demonstrates significant potency compared to other derivatives .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis and interfere with cell cycle progression has been documented.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells, this compound exhibited an IC value of approximately 15 nM, indicating strong antiproliferative effects . This activity was linked to increased production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute significantly to its biological activity. Variations in substituents on the pyrrolidine ring or modifications to the sulfonamide group can enhance or diminish its inhibitory effects on target enzymes.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased potency against tubulin |

| Alteration of sulfonamide group | Variable effects on enzyme selectivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Pyrrolidin-2-yl)methanesulfonamide hydrochloride, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with methanesulfonyl chloride under controlled pH (neutral to slightly basic) and low-temperature conditions to minimize side reactions. Purification steps may include recrystallization or chromatography. Reaction parameters such as stoichiometry, solvent choice (e.g., dichloromethane or THF), and temperature must be systematically varied to maximize yield. Analytical validation via HPLC (≥98% purity) and NMR is critical .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity is assessed via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Quantitative analysis can employ spectrophotometric methods, such as oxidative coupling assays validated against reference standards .

Q. How should stability studies be designed to evaluate the compound under various storage conditions?

- Methodological Answer : Conduct stress testing under ICH guidelines: expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1–1 M HCl/NaOH), and oxidative conditions (H₂O₂). Monitor degradation via HPLC-MS to identify degradation products and establish shelf-life recommendations. Stability-indicating methods must resolve the parent compound from degradants .

Advanced Research Questions

Q. What are the predominant degradation pathways of this compound under basic conditions, and how can these pathways be mitigated?

- Methodological Answer : Basic environments promote sulfonamide hydrolysis and pyrrolidine ring oxidation. Degradation products can be characterized using LC-MS/MS and compared to synthetic standards. Mitigation strategies include formulating the compound in solid-state with desiccants or using buffered solutions (pH 4–6) for liquid formulations .

Q. How can chromatographic methods be optimized to separate this compound from its impurities while minimizing organic solvent consumption?

- Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particle columns to enhance resolution and reduce run times. Gradient elution using water/acetonitrile with 0.1% formic acid improves peak symmetry. Method scaling (e.g., from HPLC to UHPLC) reduces solvent use by 60–70% while maintaining sensitivity .

Q. What strategies are effective in identifying and quantifying trace impurities in batches of this compound?

- Methodological Answer : Use impurity-spiking studies with synthesized or commercially available impurity standards (e.g., EP/BP reference materials). Quantify via LC-UV or LC-MS with external calibration curves. For unknown impurities, employ high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments to elucidate structures .

Q. How does the compound interact with biological targets, and what in vitro assays are suitable for evaluating its pharmacological activity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins like enzymes or receptors. Validate with in vitro assays such as enzyme inhibition (IC₅₀ determination) or cell-based viability assays (MTT). For sulfonamide derivatives, ATP-competitive inhibition mechanisms are common and require kinetic studies (e.g., Lineweaver-Burk plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.